4-[(4-methylbenzyl)oxy]benzonitrile
Description
Properties
IUPAC Name |
4-[(4-methylphenyl)methoxy]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c1-12-2-4-14(5-3-12)11-17-15-8-6-13(10-16)7-9-15/h2-9H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYKUTWOKJLPRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., -CN in TF2) improve biological activity but may reduce synthetic yields due to steric or electronic effects .
- Bulky substituents (e.g., piperidine in VM-A-34b) lower yields (7%) compared to simpler analogs (82% for 4-[(4-methylbenzyl)oxy]benzonitrile) .
- Halogenation (e.g., fluorine in 2-fluoro-6-[(4-methylbenzyl)oxy]benzonitrile) enhances metabolic stability but introduces toxicity risks .
Key Observations :
- Cyanophenoxy derivatives (e.g., TF2) exhibit superior HIV-1 inhibition (IC${50}$ = 0.54 µM) compared to methoxy-substituted analogs (TF5: IC${50}$ = 1.2 µM), highlighting the role of -CN in enhancing binding affinity .
- Fluorinated analogs show higher toxicity, likely due to increased bioavailability and metabolic persistence .
Q & A
Q. Table 1: Synthesis Comparison
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Nucleophilic Substitution | 4-Methylbenzyl bromide, K₂CO₃, DMF, 80°C | 85–92 | |
| Microwave-Assisted | Same reagents, 100 W, 120°C | 94 |
How is the structural integrity of this compound confirmed experimentally?
Basic Research Question
Advanced spectroscopic and crystallographic techniques are employed:
- NMR Spectroscopy: ¹H NMR confirms the presence of aromatic protons (δ 7.4–8.1 ppm) and methylene protons (δ 4.5–5.0 ppm) .
- X-ray Crystallography: Resolves bond angles and spatial arrangement, critical for validating steric effects .
- HRMS: Precise molecular ion peaks (e.g., [M+H]⁺ at m/z 238.1234) confirm molecular formula .
Methodological Tip:
What strategies are used to evaluate the biological activity of this compound?
Advanced Research Question
- Enzyme Inhibition Assays: Test against kinases or cytochrome P450 isoforms using fluorometric substrates . IC₅₀ values are calculated from dose-response curves.
- Receptor Binding Studies: Radioligand displacement assays quantify affinity (Kᵢ) for targets like GPCRs .
- Computational Modeling: Molecular docking (AutoDock Vina) predicts binding modes to active sites .
Data Contradiction Analysis:
Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., ATP concentration in kinase assays). Normalize data using positive controls (e.g., staurosporine) .
How should researchers handle stability and storage challenges for this compound?
Basic Research Question
- Storage: Keep under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation .
- Solubility: Use DMSO for biological assays (stock solutions >10 mM). For crystallography, optimize with ethanol/water mixtures .
Advanced Research Question
- Reproducibility Checks: Standardize cell lines (e.g., HEK293 vs. HeLa) and assay buffers .
- Metabolic Stability: Test liver microsome stability to rule out false negatives from rapid degradation .
Example: A study reporting weak kinase inhibition (IC₅₀ >10 µM) might have used impure batches. Validate purity via HPLC before concluding .
What mechanistic studies elucidate the compound’s interaction with biological targets?
Advanced Research Question
- X-ray Crystallography: Resolve co-crystal structures with target enzymes (e.g., PDB deposition) .
- Site-Directed Mutagenesis: Identify critical binding residues (e.g., mutation of Asp86 in kinase active sites) .
- Isothermal Titration Calorimetry (ITC): Measure binding thermodynamics (ΔH, ΔS) .
How can structure-activity relationships (SAR) guide derivative design?
Advanced Research Question
- Modification Sites:
- Benzyl Group: Introduce electron-withdrawing groups (e.g., -Cl) to enhance electrophilicity .
- Nitrile Group: Replace with tetrazole to improve solubility .
Computational Tools:
What analytical methods quantify this compound in complex matrices?
Basic Research Question
- HPLC: C18 column, mobile phase = acetonitrile/water (70:30), UV detection at 254 nm .
- GC-MS: Derivatize with BSTFA for volatility; monitor m/z 238 → 194 fragmentation .
Calibration: Prepare standard curves in relevant biological fluids (e.g., plasma) to account for matrix effects .
How do researchers address poor aqueous solubility during in vitro assays?
Basic Research Question
- Co-Solvents: Use cyclodextrins (e.g., HP-β-CD) to enhance solubility without cytotoxicity .
- Nanoformulation: Encapsulate in PLGA nanoparticles for sustained release .
What factors control regioselectivity in derivatization reactions?
Advanced Research Question
- Directing Groups: The nitrile group directs electrophilic substitution to the para position .
- Catalyst Effects: Pd(OAc)₂ promotes Suzuki coupling at sterically accessible sites .
Case Study: Regioselective bromination with NBS occurs at the benzyloxy ring due to electron-donating effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
